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Compound of Interest

Compound Name: 1-Benzyl-4-methoxy-5-azaindole

CAS No.: 1082041-21-1

Cat. No.: B1370952

Get Quote

Executive Summary & Structural Analysis
The 5-azaindole scaffold is a critical bioisostere of indole and purine, widely utilized in kinase

inhibitor discovery (e.g., JAK, Veinna). The 1-benzyl-4-methoxy-5-azaindole derivative

presents a unique reactivity profile due to the interplay between the electron-rich pyrrole ring,

the electron-deficient pyridine ring, and the strong electronic push of the C4-methoxy group.

Structural Reactivity Profile
N1-Benzyl: Acts as a robust protecting group and a Directing Group (DG) for lithiation at C2

via coordination.

C4-Methoxy (EDG): Located on the pyridine ring adjacent to the bridgehead (C3a) and the

pyridine nitrogen (N5).

Electronic Effect: Increases electron density in the pyridine ring, making it less susceptible

to Nucleophilic Aromatic Substitution (SnAr) but potentially activating C6/C7 for
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electrophilic attack compared to the parent azaindole.

Steric Effect: Exerts peri-interaction on C3, potentially hindering bulky electrophiles but

allowing halogens.

C2 Position: The kinetic site for deprotonation (most acidic proton on the pyrrole ring).

C3 Position: The thermodynamic site for Electrophilic Aromatic Substitution (SEAr).

C6 Position: The primary site for functionalization via N-oxide activation (Minisci or Reissert-

Henze type reactions).

Decision Tree for Functionalization
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Figure 1: Strategic reactivity map for 1-benzyl-4-methoxy-5-azaindole.

Detailed Experimental Protocols
Protocol A: C2-Regioselective Functionalization
(Lithiation)
Objective: Introduction of formyl (-CHO) or iodo (-I) groups at C2. Mechanism: Coordinate-

Directed Ortho Metalation (DoM). The N1-benzyl group and the inherent acidity of C2 facilitate

selective deprotonation over C6 or C7.

Materials:
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Substrate: 1-Benzyl-4-methoxy-5-azaindole (1.0 equiv)

Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 equiv)

Electrophile: DMF (for -CHO) or Iodine (for -I) (1.5 equiv)

Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Charge with

substrate and anhydrous THF.[1] Cool to -78°C (dry ice/acetone bath).

Lithiation: Add n-BuLi dropwise via syringe over 10 minutes. Maintain internal temperature

below -70°C.

Observation: Solution may turn yellow/orange, indicating formation of the lithiated species.

Incubation: Stir at -78°C for 45 minutes.

Note: Do not warm up. C2-lithio species are stable at low temp but may scramble to C6 or

polymerize if warmed.

Trapping: Add the electrophile (e.g., neat DMF) dropwise.

Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to

0°C over 1 hour.

Quench: Quench with saturated NH4Cl solution.

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4,

and concentrate.

Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: The 4-methoxy group is ortho to the bridgehead. While it does not block

C2, ensure strictly anhydrous conditions to prevent protonation and "walking" of the lithium to

the thermodynamically stable C6 position (ortho to N5).
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Protocol B: C3-Regioselective Halogenation (SEAr)
Objective: Selective bromination or iodination at C3. Mechanism: Electrophilic Aromatic

Substitution.[1][2][3][4][5] The pyrrole ring is the most nucleophilic component. The 4-methoxy

group exerts a subtle steric influence but electronically supports the reaction by preventing

excessive deactivation of the fused system.

Materials:

Substrate: 1-Benzyl-4-methoxy-5-azaindole (1.0 equiv)

Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 equiv)

Solvent: DMF (Dimethylformamide) or Acetonitrile.

Procedure:

Dissolution: Dissolve the substrate in DMF (0.2 M) at Room Temperature (RT).

Addition: Add NIS/NBS portion-wise as a solid over 5 minutes.

Note: Protect from light if using NIS to prevent radical side reactions.

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[6]

Endpoint: Disappearance of starting material.[2][7] If reaction stalls (due to C4-OMe

sterics), heat to 40°C.

Workup: Dilute with water and extract with EtOAc.

Wash: Crucial to wash organics with 10% Na2S2O3 (sodium thiosulfate) to remove

excess halogen.

Purification: Recrystallization from EtOH usually yields pure C3-halo product.

Why this works: Despite the electron-withdrawing pyridine N, the C3 position retains high

HOMO density. The 4-OMe group prevents the pyridine ring from becoming an electron sink,

effectively "buffering" the system.
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Protocol C: C6-Functionalization via N-Oxide
Objective: Chlorination at C6 (Reissert-Henze reaction). Mechanism: Oxidation of N5 to the N-

oxide activates the C2 and C6 positions for nucleophilic attack. Since C2 is blocked by the

pyrrole ring fusion (and lack of leaving group character relative to pyridine alpha-positions), and

C4 is blocked by OMe, C6 becomes the primary target.

Procedure:

Oxidation: Treat substrate with m-CPBA (1.2 equiv) in DCM at 0°C -> RT for 3 hours. Wash

with NaHCO3 to isolate the N-oxide intermediate.

Chlorination: Dissolve the N-oxide in neat POCl3 (Phosphorus oxychloride).

Reflux: Heat to 80°C for 2 hours.

Mechanism:[3][8] The oxygen of the N-oxide attacks Phosphorus, creating a good leaving

group. Chloride attacks C6, followed by elimination of the phosphate group and

rearomatization.

Quench: Pour carefully onto ice/NaHCO3 (Exothermic!).

Result: 1-Benzyl-4-methoxy-6-chloro-5-azaindole.

Data Summary & Troubleshooting
Parameter C2-Lithiation C3-Halogenation C6-Chlorination

Solvent THF (Anhydrous) DMF or MeCN POCl3 (Neat)

Temp -78°C 25°C - 40°C 80°C

Base/Reagent n-BuLi NIS / NBS mCPBA -> POCl3

Major Impurity
C6-Lithiation (if

warmed too fast)

C2,C3-dihalo (if

excess reagent)

C4-demethylation

(rare)

Yield Target 75-85% 85-95% 60-70%

Troubleshooting Tips:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://chem.libretexts.org/Courses/Providence_College/Organic_Chemistry_II/15%3A_Aromatic_Substitution/15.02%3A_Regioselectivity_in_Electrophilic_Aromatic_Substitution
https://d-nb.info/1328258823/34
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370952?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Low Yield in C2 Lithiation: If you observe recovery of starting material, ensure the N-benzyl

group is not coordinating water. Dry the starting material by azeotroping with toluene before

use.

Regioselectivity Loss in C3 Halogenation: If C2-halogenation is observed, lower the

temperature to 0°C. The C3 position is kinetically favored for SEAr; C2 is thermodynamically

accessible only under forcing conditions or if C3 is blocked.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370952?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

